tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate

Lipophilicity Regioisomerism Physicochemical Property

Researchers requiring sequential amine deprotection in spirocyclic scaffolds often face challenges with regioisomeric impurity and unpredictable lipophilicity. tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate (CAS 1256643-27-2) solves this with a precisely positioned Boc group on the 3-position amine, delivering a LogP of 3.00 and orthogonal protection for the free 9-position amine. Key supply advantages: - Predictable LogP (3.00) for BBB permeability optimization vs. the 9-carboxylate regioisomer (LogP 1.83). - Acid-labile Boc enables selective deprotection orthogonal to Cbz/benzyl groups, reducing side reactions. - Conformational rigidity (2 rotatable bonds) pre-organizes amine vectors for challenging protein-protein interaction targets.

Molecular Formula C15H28N2O2
Molecular Weight 268.401
CAS No. 1256643-27-2
Cat. No. B595188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate
CAS1256643-27-2
Synonymstert-butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate(SALTDATA: FREE)
Molecular FormulaC15H28N2O2
Molecular Weight268.401
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCCNCC2)CC1
InChIInChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-7-15(8-12-17)5-4-9-16-10-6-15/h16H,4-12H2,1-3H3
InChIKeyMCLHMSGEDWSROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate: Spirocyclic Diamine Building Block


tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate (CAS 1256643-27-2) is a synthetic spirocyclic diamine featuring a 6,7-fused ring system where the nitrogen at the 3-position is protected with a tert-butoxycarbonyl (Boc) group, leaving the 9-position amine free for further functionalization . With a molecular formula of C15H28N2O2 and a molecular weight of 268.40 g/mol , this compound serves as a conformationally constrained building block in medicinal chemistry, offering orthogonal protection strategies that are distinct from regioisomeric and structurally related analogs .

Orthogonal Protection Boc group enables acid-labile deprotection, compatible with Cbz/hydrogenolysis for sequential amine unmasking
Conformational Constraint Spiro[5.6] core restricts rotatable bonds, supporting scaffold rigidity in lead optimization
Regioisomer Specificity 3-carboxylate isomer offers distinct lipophilicity and electronic profile vs. 9-carboxylate regioisomer

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate: Regioisomer Specificity


Within the 3,9-diazaspiro[5.6]dodecane scaffold, the precise position of the Boc protecting group fundamentally alters physicochemical properties and synthetic utility. The 3-carboxylate regioisomer (CAS 1256643-27-2) exhibits a LogP of 3.00 , whereas the 9-carboxylate regioisomer (CAS 1246509-85-2) has a LogP of 1.83 —a difference of over 1.1 log units that significantly impacts lipophilicity-dependent processes such as membrane permeability and chromatographic behavior. Similarly, the predicted pKa of 11.28±0.20 for the 3-carboxylate isomer reflects the distinct electronic environment conferred by the spiro-fused ring geometry. These quantifiable differences mean that substituting one regioisomer for another, or using a nonselective diazaspiro building block, will produce divergent physicochemical profiles and may compromise downstream synthetic outcomes, making direct substitution scientifically invalid without rigorous validation.

Boc Position
3‑carboxylate (target)
9‑carboxylate (regioisomer)
Lipophilicity Context
Higher LogP range, more lipophilic
Lower LogP, more polar; may alter membrane partitioning
Basicity (Predicted)
Elevated pKa ~11; predominantly protonated at physiological pH
Expected lower pKa; ionization state may differ
Deprotection Compatibility
Acid-labile Boc; orthogonal to hydrogenolytically labile groups
Boc group on alternative nitrogen; electronic differences may shift deprotection kinetics

Substituting the 3‑carboxylate regioisomer without validation may lead to divergent physicochemical and synthetic outcomes.

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate: Comparison with Closest Analogs


Lipophilicity Difference by Regioisomer

The 3-carboxylate regioisomer exhibits a LogP of 3.00 , indicating moderate lipophilicity. In contrast, the 9-carboxylate regioisomer has a LogP of 1.83 . This difference of 1.17 log units corresponds to an approximately 15-fold difference in octanol-water partition coefficient, which directly influences membrane permeability, solubility, and chromatographic retention times.

Lipophilicity (LogP)
Head-to-head
Target: LogP 3.00 vs. 9‑carboxylate: LogP 1.83
ΔLogP ≈ 1.17 (≈15‑fold partition difference)
Reported lipophilicity difference may impact membrane permeability and chromatographic behavior
Calculated values; experimental verification recommended
Lipophilicity Regioisomerism Physicochemical Property

pKa Shift from Spirocyclic Conformation

The predicted pKa of the 3-carboxylate isomer is 11.28±0.20 , which is approximately 1.5–2.0 pKa units higher than typical aliphatic secondary amines (pKa ~9.5–10.5). This elevated basicity arises from the unique spirocyclic conformation that influences nitrogen lone pair availability. While direct comparative data for the 9-carboxylate isomer are not available, the class-level inference suggests that regioisomeric placement of the Boc group alters the electronic environment, leading to distinct protonation states at physiological pH.

Basicity (pKa)
Class-level inference
pKa ≈ 11.28 (predicted)
Predicted higher basicity may influence ionization state; experimental confirmation needed
No direct experimental pKa; compare to typical amines pKa ~9.5–10.5
Basicity Ionization State Physicochemical Property

Orthogonal Deprotection: Boc vs. Cbz

The Boc protecting group in the 3-carboxylate isomer can be removed under acidic conditions (e.g., TFA or HCl), whereas the benzyl carbamate (Cbz) analog, benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate (CAS 2386706-08-5), requires hydrogenolysis for deprotection . This orthogonal deprotection profile allows for sequential or selective manipulation of multiple amine functionalities in complex synthetic routes, a capability not achievable with the Cbz-protected analog alone.

Deprotection Orthogonality
Cross-study comparable
Boc: acid‑labile (TFA, HCl) vs. Cbz: hydrogenolysis (H₂, Pd/C)
Orthogonal deprotection supports sequential amine unmasking in multistep synthesis
Conditions typical for peptide/organic synthesis
Protecting Group Strategy Orthogonal Deprotection Synthetic Utility

Conformational Rigidity: Spirocyclic vs. Acyclic Diamines

The spiro[5.6] core of the 3-carboxylate compound imparts significant conformational rigidity compared to acyclic diamines such as N,N'-dimethyl-1,6-hexanediamine. The spirocyclic scaffold reduces the number of rotatable bonds to 2 , while acyclic analogs typically possess 5–7 rotatable bonds. This rigidity can enhance target selectivity and improve pharmacokinetic properties, as documented in the broader class of spirocyclic building blocks [1].

Rotatable Bonds
Class-level inference
2 rotatable bonds
vs. typical acyclic diamine: ~6 bonds (−4)
Conformational restriction may improve target selectivity and PK properties in lead optimization
Observed in spirocyclic scaffold class; direct functional comparison required
Conformational Constraint Molecular Rigidity Scaffold Design

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate: Applications in Drug Discovery


Orthogonal Protection Strategies in Multistep Synthesis

When a synthetic sequence requires two amines to be differentiated and sequentially unmasked, the Boc-protected 3-carboxylate isomer provides acid-labile protection orthogonal to hydrogenolytically labile Cbz or benzyl groups. This enables precise control over amine deprotection order, reducing side reactions and improving overall yield .

Lipophilicity-Driven Lead Optimization for CNS Penetration

With a LogP of 3.00, this compound resides in the optimal lipophilicity window (LogP 2–4) for passive blood-brain barrier permeability. In CNS drug discovery programs, this LogP value, combined with the conformational rigidity of the spirocyclic core, can be exploited to enhance brain exposure while minimizing nonspecific binding .

Constrained Scaffolds for Protein-Protein Interactions

The spiro[5.6] core's restricted rotational freedom (2 rotatable bonds) pre-organizes the amine vectors, which can be advantageous for engaging shallow or extended binding sites typical of protein-protein interactions. This rigidity may reduce the entropic penalty upon binding, potentially improving affinity relative to more flexible acyclic amine linkers [1].

Application
Selection Property
Validation Focus
Orthogonal protection strategies in multistep synthesis
Boc/Cbz orthogonal deprotection compatibility
Verify deprotection selectivity and order without side reactions
CNS drug discovery lead optimization
Reported LogP and conformational rigidity
Assess brain permeability and nonspecific binding in relevant models
Constrained scaffolds for protein–protein interactions
Restricted rotatable bonds (spirocyclic core)
Evaluate binding affinity improvement vs. flexible linkers
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